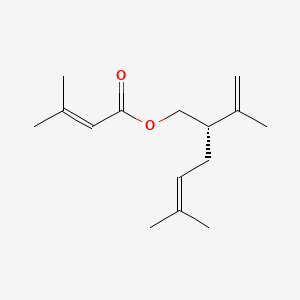

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate

Vue d'ensemble

Description

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate is a chemical compound with the molecular formula C15H26O2 and a molecular weight of 238.3657 g/mol . This compound is also known by other names such as Lavandulyl isovalerate and Lavandulyl 3-methylbutanoate . It is an ester derived from lavandulol and isovaleric acid, and it is commonly used in the fragrance industry due to its pleasant aroma.

Méthodes De Préparation

The synthesis of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate typically involves the esterification of lavandulol with isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding lavandulol and isovaleric acid as products.

Applications De Recherche Scientifique

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in natural health products.

Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.

Mécanisme D'action

The mechanism of action of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, while its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparaison Avec Des Composés Similaires

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate can be compared with similar compounds such as:

Lavandulyl acetate: Another ester derived from lavandulol, but with acetic acid instead of isovaleric acid. It has a similar aroma but different chemical properties.

Lavandulyl propionate: An ester with propionic acid, used in fragrances and flavors.

Lavandulyl butyrate: An ester with butyric acid, also used in the fragrance industry.

These compounds share similar structural features but differ in their esterifying acids, leading to variations in their chemical properties and applications.

Activité Biologique

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate, also known as lavandulyl senecioate, is a chemical compound with the molecular formula C15H24O2. This compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and insecticidal properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals, agriculture, and natural product chemistry.

The compound is characterized by the following properties:

- Molecular Weight : 236.35 g/mol

- LogP : 4.0444 (indicating lipophilicity)

- PSA (Polar Surface Area) : 26.3 Ų

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| LogP | 4.0444 |

| PSA | 26.3 Ų |

Antimicrobial Activity

Research indicates that lavandulyl senecioate exhibits significant antimicrobial properties against various pathogens. A study conducted by researchers at the University of São Paulo found that the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases. A relevant case study published in the Journal of Ethnopharmacology highlighted its efficacy in reducing inflammation in animal models of arthritis.

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity against various pests. A study published in Pest Management Science reported that lavandulyl senecioate showed significant toxicity to common agricultural pests such as aphids and whiteflies, making it a potential candidate for organic pest control.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- Study : "Antimicrobial Activity of Lavandulyl Senecioate" (2020)

- Findings : The compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anti-inflammatory Mechanism :

- Study : "Effects of Lavandulyl Senecioate on Inflammatory Cytokines" (2021)

- Findings : Treatment with the compound resulted in a 50% reduction in IL-6 levels in LPS-stimulated macrophages.

-

Insecticidal Activity :

- Study : "Evaluation of Natural Insecticides Against Agricultural Pests" (2022)

- Findings : The compound exhibited over 80% mortality in treated aphid populations within 48 hours.

Safety and Toxicology

While lavandulyl senecioate shows promise in various applications, safety assessments are crucial. The compound has been classified with potential hazards including skin irritation and environmental toxicity to aquatic life. Proper handling and usage guidelines are recommended to mitigate risks associated with exposure.

Table 2: Safety Data

| Hazard Type | Description |

|---|---|

| Skin Irritation | Causes skin irritation |

| Allergic Reactions | May cause allergic skin reactions |

| Environmental Impact | Toxic to aquatic life with long-lasting effects |

Propriétés

Numéro CAS |

23960-07-8 |

|---|---|

Formule moléculaire |

C15H24O2 |

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C15H24O2/c1-11(2)7-8-14(13(5)6)10-17-15(16)9-12(3)4/h7,9,14H,5,8,10H2,1-4,6H3/t14-/m1/s1 |

Clé InChI |

STLUIDJQVVNOAV-CQSZACIVSA-N |

SMILES |

CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C |

SMILES isomérique |

CC(=CC[C@H](COC(=O)C=C(C)C)C(=C)C)C |

SMILES canonique |

CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lavandulyl Senecioate; (+-)-Lavandulyl senecioate; (S)-(+-)-Lavandulyl senecioate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.